molecular formula C7H5Cl2NO2 B2426808 4-Amino-2,3-dichlorobenzoic acid CAS No. 34263-51-9

4-Amino-2,3-dichlorobenzoic acid

Cat. No.: B2426808
CAS No.: 34263-51-9
M. Wt: 206.02
InChI Key: BBFIYTYIHNSBCO-UHFFFAOYSA-N
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Description

Rationale for Academic Investigation of its Structural Class

The academic investigation into the structural class of aminodichlorobenzoic acids is driven by several key factors. The presence of both an electron-donating amino group and electron-withdrawing chloro groups on the same aromatic ring creates a complex electronic environment. This interplay of substituents provides a rich platform for studying fundamental principles of organic chemistry, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

Furthermore, the specific arrangement of these functional groups can lead to unique intramolecular and intermolecular interactions, such as hydrogen bonding and halogen bonding. These interactions are crucial in determining the crystal packing of the molecule in the solid state, which in turn influences its physical properties. The study of such structures provides valuable data for the fields of crystallography and materials science. The potential for these compounds to serve as building blocks in the synthesis of more complex molecules further fuels academic interest. For instance, 4-Amino-2,3-dichlorobenzoic acid is mentioned as a reagent in the synthesis of other complex molecules in patent literature. google.comgoogle.comgoogle.comgoogle.com

Overview of Research Trajectories for Isomeric and Analogous Compounds

The study of isomers is a cornerstone of chemical research, providing insights into how the spatial arrangement of atoms affects molecular properties and reactivity. In the case of aminodichlorobenzoic acids, numerous isomers exist, and their comparative study offers a deeper understanding of the structure-property relationships within this class of compounds.

Research on isomers such as 3-amino-2,5-dichlorobenzoic acid has included detailed synthesis procedures, for example, through the reduction of the corresponding nitrobenzoic acid derivative. nih.gov The antioxidant activities of different isomers of other substituted benzoic acids, like chlorogenic acid, have been compared to determine the impact of substituent positioning on their biological efficacy. nih.gov

The table below provides a comparative overview of the physical properties of this compound and some of its isomers, illustrating the variations that arise from different substitution patterns.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₅Cl₂NO₂206.03Not available
2-Amino-4,5-dichlorobenzoic acidC₇H₅Cl₂NO₂206.0320776-61-8 chemicalbook.com
3-Amino-2,5-dichlorobenzoic acidC₇H₅Cl₂NO₂206.03133-90-4
4-Amino-3,5-dichlorobenzoic acidC₇H₅Cl₂NO₂206.0356961-25-2

Data sourced from publicly available chemical supplier and database information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3-dichlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFIYTYIHNSBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Strategies for Regioselective Functionalization of Dichlorobenzoic Acid Scaffolds

The functionalization of a pre-existing dichlorobenzoic acid scaffold is a key approach. The directing effects of the substituents already on the aromatic ring—the two chlorine atoms and the carboxylic acid group—govern the position of any new incoming group.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, the chlorine atoms (-Cl) are deactivating but are ortho, para-directing. In the case of 2,3-dichlorobenzoic acid, the interplay of these effects determines the position of further substitution. For an incoming electrophile, such as a nitronium ion (NO₂⁺) in a nitration reaction, the possible positions are C4, C5, and C6.

Position C4: This position is para to the chlorine at C3 and ortho to the chlorine at C2. It is meta to the carboxyl group.

Position C5: This position is para to the chlorine at C2 and ortho to the chlorine at C3. It is also meta to the carboxyl group.

Position C6: This position is ortho to the chlorine at C2 and meta to the chlorine at C3. It is ortho to the carboxyl group, a sterically hindered and generally disfavored position.

Studies on similar molecules, such as the nitration of 2,5-dichlorobenzoic acid, show that substitution occurs at the position least sterically hindered and electronically favored by the directing groups, yielding 2,5-dichloro-3-nitrobenzoic acid. google.com Therefore, nitration of 2,3-dichlorobenzoic acid is expected to yield a mixture of 4-nitro and 5-nitro isomers, which would then require separation. Subsequent reduction of the 4-nitro isomer would lead to the target compound.

Another functionalization strategy is nucleophilic aromatic substitution. For example, one of the chlorine atoms could be replaced. A patented process demonstrates that in 2,3-dichlorobenzoic acid, the chlorine at the C2 position can be selectively replaced by an amino group using ammonia (B1221849) at high temperatures in the presence of a copper catalyst to yield 2-amino-3-chlorobenzoic acid. google.com

Advanced Synthetic Approaches to Introduce Amino and Carboxyl Groups

Synthesizing the target molecule involves the strategic introduction of both the carboxyl and the amino moieties.

Diazotization reactions are powerful tools for introducing a variety of functional groups onto an aromatic ring, typically starting from an aniline (B41778) (an amino-substituted benzene). researchgate.net A well-established route for preparing the 2,3-dichlorobenzoic acid core starts with 2,3-dichloroaniline (B127971). nih.gov This process involves:

Diazotization: The amino group of 2,3-dichloroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Substitution: The diazonium group is then replaced. For instance, a Myerwine reaction could be used to introduce an aldehyde group.

Oxidation: The resulting 2,3-dichlorobenzaldehyde (B127699) is oxidized to 2,3-dichlorobenzoic acid using an oxidizing agent like potassium permanganate. nih.gov

To arrive at 4-Amino-2,3-dichlorobenzoic acid, a more direct pathway involves the nitration of the 2,3-dichlorobenzoic acid scaffold followed by reduction of the nitro group. The reduction of aromatic nitro compounds to amines is a high-yielding reaction that can be accomplished with various reagents, such as metals (tin, iron, or zinc) in acidic conditions or through catalytic hydrogenation. scispace.commasterorganicchemistry.com

The Grignard reaction provides an alternative and effective method for creating the carboxylic acid functionality. nih.gov This pathway can be used to synthesize the 2,3-dichlorobenzoic acid scaffold:

Formation of Grignard Reagent: An aryl halide, such as 2,3-dichloroiodobenzene, is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. nih.gov

Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice), which acts as the carbon source for the carboxyl group. This forms a magnesium carboxylate salt. nih.gov

Acidification: Subsequent treatment with a strong aqueous acid protonates the salt, yielding the final 2,3-dichlorobenzoic acid. nih.gov

Following the successful synthesis of the 2,3-dichlorobenzoic acid backbone via this method, the introduction of the amino group at the C4 position would proceed via the two-step nitration and reduction sequence described previously.

Complex multi-step syntheses starting from simpler, commercially available anilines are common in organic chemistry. Isatins (indole-2,3-diones) often serve as versatile intermediates in these pathways. A reported synthesis of 2-amino-3-chlorobenzoic acid illustrates this approach, which could be adapted for the target compound. prepchem.com The key steps are:

Start with a substituted aniline (e.g., o-chloroaniline).

React it with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide.

Cyclize this intermediate using a strong acid like sulfuric acid to form a substituted isatin (B1672199) (e.g., 3-chloroisatin).

Perform an oxidative cleavage of the isatin ring using hydrogen peroxide under basic conditions to yield an aminobenzoic acid (e.g., 2-amino-3-chlorobenzoic acid). prepchem.com

This aminobenzoic acid can then be further functionalized. For example, it could undergo another diazotization followed by a Sandmeyer reaction to introduce a second chlorine atom, and then be nitrated and reduced to obtain the final product. prepchem.com A more direct route involves the simple reduction of a corresponding nitrobenzoic acid, such as the synthesis of 3-amino-2,5-dichlorobenzoic acid from 2,5-dichloro-3-nitrobenzoic acid using tin and hydrochloric acid. prepchem.com

Derivatization Techniques for Structure-Activity Relationship Studies

Once this compound is synthesized, it can be used as a scaffold to create a library of related compounds for structure-activity relationship (SAR) studies. These studies are crucial in medicinal chemistry to understand how specific parts of a molecule contribute to its biological activity and to optimize it as a potential drug candidate. nih.govnih.gov

The two primary functional groups available for derivatization are the amino group (-NH₂) and the carboxylic acid group (-COOH).

Amino Group Derivatization: The amino group can be readily acylated to form amides or reacted with aldehydes and ketones to form Schiff bases (imines). mdpi.comresearchgate.net

Carboxyl Group Derivatization: The carboxylic acid can be converted into esters, amides, or acid halides.

For example, a common SAR strategy involves reacting a parent aminobenzoic acid with various aromatic halides or aldehydes to explore how different substituents affect its properties, such as anticholinesterase or antimicrobial activity. mdpi.comresearchgate.net These modifications alter the molecule's size, lipophilicity, and electronic properties, which can have a profound impact on its biological function. nih.gov

Investigation of Synthetic Yields and Reaction Efficiencies

The table below summarizes reported yields for several key reactions relevant to the synthesis of the target compound and its analogues.

Reaction StepStarting MaterialProductReported YieldReference
Grignard Synthesis2,3-Dichloroiodobenzene2,3-Dichlorobenzoic acid77.6% nih.gov
Diazotization/Oxidation2,3-Dichloroaniline2,3-Dichlorobenzoic acid45% (overall) nih.gov
Nitration2,5-Dichlorobenzoic acid2,5-Dichloro-3-nitrobenzoic acid84% scispace.com
Nitro Group Reduction2,5-Dichloro-3-nitrobenzoic acid3-Amino-2,5-dichlorobenzoic acid~90% prepchem.com
Ester HydrolysisMethyl 4-amino-3-chlorobenzoate4-Amino-3-chlorobenzoic acid94.6% nih.gov

Molecular Interactions and Biological Activities

Enzymatic Inhibition and Modulation Studies

The ability of 4-Amino-2,3-dichlorobenzoic acid and its derivatives to interfere with enzymatic activity is a key area of investigation. These studies provide insights into its potential as a modulator of metabolic pathways.

While direct studies on the interaction of this compound with fatty acid synthetase (FAS) are not extensively documented, research on a structurally related isomer, 3-Amino-2,4-dichlorobenzoic acid , has shown inhibitory effects on this enzyme. biosynth.com This compound is identified as a metabolite of malonate and is known to inhibit the synthesis of fatty acids by targeting FAS. biosynth.com Its application in plant physiology experiments has demonstrated its capacity to inhibit lipid accumulation, highlighting its role as a potent inhibitor of endogenous lipogenic enzymes. biosynth.com The structural similarity between these isomers suggests that this compound might exhibit comparable inhibitory properties against fatty acid synthase, a key enzyme in lipogenesis. Fatty acid synthase has been identified as a promising target in various diseases, including cancer, due to its role in providing lipids for membrane formation and signaling molecules. nih.gov

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a critical strategy in managing postprandial hyperglycemia. While direct studies on this compound are limited, research on benzoic acid and its derivatives provides valuable insights into potential inhibitory mechanisms.

A study on the inhibition of α-amylase by various benzoic acid derivatives revealed that the nature and position of substituents on the benzene (B151609) ring play a crucial role in the inhibitory activity. mdpi.com The presence of hydroxyl groups, for instance, was found to have a significant impact. Specifically, a hydroxyl group at the 2-position of the benzoic acid structure enhanced the inhibitory effect on α-amylase. mdpi.com The primary forces driving the interaction between these phenolic acids and α-amylase were identified as hydrogen bonding and hydrophobic interactions, with hydrogen bonding being the predominant force. mdpi.com

Derivatives of other heterocyclic compounds have also demonstrated significant α-glucosidase inhibitory activity. For example, certain ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives have shown potent inhibition, with some compounds being significantly more active than the standard drug, acarbose. nih.gov The presence of chloro-substituents on the phenyl ring of these derivatives was found to influence the inhibitory potency. nih.gov These findings underscore the potential for designing effective enzyme inhibitors based on substituted aromatic and heterocyclic scaffolds.

Compound/Derivative ClassTarget EnzymeKey Findings
Benzoic acid derivativesα-AmylaseHydroxyl group at the 2-position enhances inhibition. Hydrogen bonding is the primary interaction force. mdpi.com
Ethyl 1,2,3-triazol... derivativesα-GlucosidaseChloro-substituents on the phenyl ring influence inhibitory activity. nih.gov

Antimicrobial Research Perspectives

The search for novel antimicrobial agents is a continuous effort in combating infectious diseases. The structural features of this compound suggest its potential as a scaffold for developing new antimicrobial compounds.

While specific studies on the bacteriostatic actions of this compound are not widely available, research on the related compound 2-amino-3-chlorobenzoic acid , isolated from Streptomyces coelicolor, has demonstrated potent antibacterial activity. mdpi.com This compound exhibited significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent against resistant bacterial infections. mdpi.com The study highlights the importance of microbial natural products and their derivatives in the discovery of new antibiotics. mdpi.com The structural resemblance suggests that this compound may also possess bacteriostatic properties worthy of investigation.

The relationship between the chemical structure of a compound and its antimicrobial activity is a fundamental concept in the development of new drugs. Studies on various classes of compounds provide insights that could be applicable to derivatives of this compound.

For instance, a study on 2-chlorobenzoic acid derivatives revealed that their antimicrobial activity was influenced by the type of chemical linkage. Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts. nih.gov Quantitative structure-activity relationship (QSAR) studies indicated that topological parameters were key determinants of the antimicrobial activities of these derivatives. nih.gov

In another study focusing on quinone derivatives , modifications to the hydrophobicity and the length of functional groups attached to the quinone core were found to modulate their antibacterial profiles. nih.gov These findings demonstrate that systematic structural modifications can lead to compounds with enhanced potency against various bacterial pathogens, including multidrug-resistant strains. nih.gov Similarly, research on fusidic acid derivatives showed that substitutions at specific positions with halogen groups could maintain or enhance antibacterial activity against Gram-positive bacteria. frontiersin.org These principles of structure-activity relationships are crucial for the rational design of new antimicrobial agents based on the this compound scaffold.

Compound ClassKey SAR Findings
2-Chlorobenzoic acid derivativesSchiff's bases are more potent than esters. Topological parameters govern activity. nih.gov
Quinone derivativesHydrophobicity and functional group length on the core modulate antibacterial activity. nih.gov
Fusidic acid derivativesHalogen substitution at specific positions can enhance antibacterial activity. frontiersin.org

Cellular and Immunomodulatory Effects

The interaction of small molecules with cellular pathways and the immune system can have significant therapeutic implications. While direct evidence for the cellular and immunomodulatory effects of this compound is limited, studies on a closely related derivative provide some insights.

A derivative, 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (ZL006) , has been investigated for its effects on neuronal signaling. This compound acts as an inhibitor of the interaction between postsynaptic density protein-95 (PSD-95) and neuronal nitric oxide synthase (nNOS). researchgate.net Disruption of this interaction has been shown to mitigate stress-induced neuronal activation. researchgate.net This suggests a potential role for derivatives of dichlorobenzoic acid in modulating cellular responses in the nervous system.

Furthermore, a study on 2-amino-3-chlorobenzoic acid demonstrated cytotoxic effects on breast cancer cell lines. mdpi.com The compound induced apoptosis and inhibited cell proliferation and migration, suggesting its potential as an anticancer agent. mdpi.com The mechanism was linked to the downregulation of key signaling proteins involved in cell survival and metastasis. mdpi.com These findings, although on a related isomer, point towards the possibility of this compound or its derivatives having significant cellular and potentially immunomodulatory activities that warrant further investigation. The broader field of immunomodulatory drugs encompasses a wide range of compounds that can either suppress or stimulate the immune response, and understanding the effects of novel synthetic compounds like this compound within this context is an active area of research. nih.gov

Phytotoxicological Investigations

Effects on Plant Growth and Metabolism

Specific data on the effects of this compound on plant growth and metabolism are not available. Research has been conducted on other dichlorobenzoic acid derivatives, such as 2-amino-3,5-dichlorobenzoic acid and 3,4-dichlorobenzoic acid, revealing varying degrees of phytotoxicity. nih.govnih.gov However, the specific impact of the 2,3-dichloro substitution in conjunction with a 4-amino group on plant systems has not been documented.

Selective Phytotoxicity of Derivatives

While there is evidence of selective phytotoxicity in derivatives of other dichlorobenzoic acids, no such studies have been published for derivatives of this compound. nih.gov The development and assessment of derivatives of this compound would be necessary to determine any potential for selective herbicidal activity.

Genotoxicity and DNA-Damaging Potential Assessment

In Vitro Mutagenicity Assays

Direct in vitro mutagenicity assays on this compound have not been reported. While research on benzoic acid itself has indicated a potential for weak genotoxicity in human lymphocytes, and studies on compounds like 4-(2,4-dichlorophenoxy)butyric acid have shown no significant genotoxic potential, these results cannot be reliably applied to this compound due to structural differences. nih.govnih.gov Standardized mutagenicity tests, such as the Ames test or in vitro mammalian cell gene mutation tests, would be required to assess the genotoxic potential of this specific compound.

Chromosomal Aberration Studies

Similarly, searches of scientific databases and regulatory documents did not yield any studies specifically examining the effect of this compound on chromosomes. Chromosomal aberration tests, which are a critical component of assessing a chemical's genotoxic potential, have not been reported for this compound in the available literature. Therefore, no data on the clastogenic or aneugenic potential of this compound can be provided.

Metabolic Fates and Biotransformation Pathways

Microbial Biotransformation Mechanisms in Environmental Contexts

The microbial breakdown of chlorinated benzoic acids is a key process in their environmental detoxification. While specific studies on 4-Amino-2,3-dichlorobenzoic acid are limited, the metabolic pathways can be inferred from extensive research on other dichlorobenzoic acid isomers and related chlorinated aromatic compounds. Microorganisms have evolved diverse enzymatic strategies to dehalogenate and cleave the aromatic ring of these compounds, rendering them less toxic.

Under aerobic conditions, the primary mechanism for degrading chlorinated aromatic compounds involves oxygenase enzymes. Bacteria capable of utilizing chlorobenzoates as a carbon source are found in both contaminated and pristine environments nih.gov.

The aerobic degradation of dichlorobenzoic acids typically proceeds through the following key steps:

Dioxygenation: The initial attack on the aromatic ring is often catalyzed by a dioxygenase enzyme. For instance, the degradation of 2,4-dichlorobenzoic acid (2,4-diCBA) and 2,5-dichlorobenzoic acid is initiated by a 2-halobenzoate-1,2-dioxygenase, which converts them to 4-chlorocatechol (B124253) researchgate.net. For an amino-substituted compound like this compound, an initial deamination to form 2,3-dichlorobenzoic acid could occur, or the dioxygenase might act on the aminated ring.

Formation of Chlorocatechols: The dihydroxylated intermediates, such as dichlorocatechols, are central to the pathway. These are known intermediates in the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which is first converted to 2,4-dichlorophenol (B122985) (2,4-DCP) and then to dichlorocatechol nih.gov.

Ring Cleavage: The chlorocatechol intermediate undergoes ring cleavage, which is typically an ortho-cleavage catalyzed by a chlorocatechol 1,2-dioxygenase, yielding products like 2,4-dichloro-cis,cis-muconate nih.gov.

Further Metabolism: The resulting linear compounds are further metabolized through a series of enzymatic steps, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid (TCA) cycle nih.gov.

Several bacterial genera have been identified for their ability to degrade related chlorinated compounds, as shown in the table below.

MicroorganismDegraded Compound(s)Key Enzyme/PathwayReference
Pseudomonas sp.2-Chlorobenzoic acid, 2,5-Dichlorobenzoic acidDechlorination nih.gov
Alcaligenes sp.3-Chlorobenzoic acid, 4-Chlorobenzoic acid, 3,4-Dichlorobenzoic acidDechlorination nih.gov
Cupriavidus necator JMP1342,4-Dichlorophenoxyacetic acid (2,4-D)tfd gene cluster (dioxygenases, hydroxylases) nih.gov
Arthrobacter sp.2,4-Dichlorophenoxyacetic acid (2,4-D)Degradation nih.gov
Acinetobacter soli GFJ23,4-DichloroanilineHydroxylation, Dechlorination mdpi.com

In the absence of oxygen, different microbial strategies are employed for the breakdown of halogenated aromatic compounds. Reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, is a common initial step.

For amino-substituted aromatic acids, a reductive pathway has also been described. Studies on 2-aminobenzoic acid (anthranilic acid) with denitrifying Pseudomonas species have revealed the following pathway:

Coenzyme A Ligation: The pathway is initiated by the activation of the substrate to its coenzyme A (CoA) thioester, forming 2-aminobenzoyl-CoA nih.gov.

Reductive Deamination: The 2-aminobenzoyl-CoA is then reductively deaminated to benzoyl-CoA nih.gov.

Ring Reduction and Cleavage: The resulting benzoyl-CoA is a central intermediate in anaerobic aromatic metabolism and is further degraded through ring reduction and subsequent hydrolytic cleavage nih.govosti.gov.

For this compound, a plausible anaerobic pathway would involve an initial reductive dehalogenation of one or both chlorine atoms, followed by or preceded by the deamination and degradation of the benzoate (B1203000) ring structure, similar to the pathway for anthranilic acid. The entire process can be carried out by a consortium of different anaerobic bacteria nih.govsemanticscholar.org.

Mammalian and Plant Metabolic Pathways of Related Compounds

Higher organisms like mammals and plants also possess metabolic systems to transform and detoxify foreign compounds (xenobiotics) like dichlorobenzoic acids. These pathways generally involve conjugation reactions to increase water solubility and facilitate excretion.

In mammals , studies on the related compound 3,4-dichlorobenzyloxyacetic acid in rats demonstrated extensive metabolism primarily through conjugation. After administration, the majority of the compound was excreted in the urine as a taurine (B1682933) conjugate nih.gov. A smaller fraction was found as a glycine (B1666218) conjugate (3,4-dichlorohippurate) and unchanged parent compound nih.gov. This suggests that for dichlorobenzoic acids, conjugation with amino acids is a significant metabolic route in mammals.

In plants , the metabolism of chlorinated aromatic compounds often involves conjugation with sugars. Research on the metabolism of 2,4-dichlorophenol (DCP), a breakdown product of the herbicide 2,4-D, in various edible plants like cotton, tomato, and potato showed a common metabolic fate nih.gov. The primary metabolites identified were saccharide conjugates, specifically DCP-(6-O-malonyl)-glucoside and its precursor, DCP-glucose nih.gov. This glycosylation pathway serves to detoxify and sequester the xenobiotic within the plant cell, often in the vacuole. In some resistant plant species, rapid metabolism of herbicides like 2,4-D is mediated by cytochrome P450 monooxygenases, indicating another potential pathway for the initial transformation of these compounds nih.gov.

Identification of Key Metabolites in Biological Systems

The transformation of dichlorobenzoic acids and related compounds in different biological systems leads to a variety of metabolites. The identification of these intermediates and final products is crucial for understanding the complete degradation and detoxification pathways.

In microbial systems , the key metabolites are intermediates of the degradation cascade. For aerobic pathways, chlorinated catechols and the products of their ring cleavage, such as chloro-cis,cis-muconates and 2-chloromaleylacetate, are characteristic metabolites nih.gov. In anaerobic degradation, dehalogenated benzoates and central intermediates like benzoyl-CoA are key nih.gov.

In mammalian systems , the identified metabolites are primarily conjugates designed for excretion. As seen with 3,4-dichlorobenzyloxyacetic acid, taurine and glycine conjugates are the major end products found in urine nih.gov.

In plant systems , detoxification also proceeds via conjugation, but primarily with sugars. For 2,4-dichlorophenol, the key identified metabolites are glucose conjugates, which may be further modified, for example, by malonylation nih.gov.

The table below summarizes key metabolites identified from related compounds in different biological systems.

Biological SystemParent Compound (Related)Key Metabolite(s)Reference
Microbial (Aerobic)2,4-Dichlorophenoxyacetic acid2,4-Dichlorophenol, Dichlorocatechol, 2,4-Dichloro-cis,cis-muconate nih.gov
Microbial (Aerobic)2,4-Dichlorobenzoic acid4-Chlorocatechol researchgate.net
Microbial (Anaerobic)2-Aminobenzoic acid2-Aminobenzoyl-CoA, Benzoyl-CoA nih.gov
Mammalian (Rat)3,4-Dichlorobenzyloxyacetic acidTaurine conjugate, Glycine conjugate (3,4-dichlorohippurate) nih.gov
Plant2,4-DichlorophenolDCP-glucose, DCP-(6-O-malonyl)-glucoside nih.gov

Advanced Analytical Methodologies in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, and several advanced techniques are employed to achieve high-resolution separation of 4-Amino-2,3-dichlorobenzoic acid from related compounds and matrix components.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. Given its polar nature, reversed-phase HPLC is a common approach. The separation is typically achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. sielc.comsielc.com For enhanced retention and better peak shape of polar aromatic acids like this compound, the mobile phase is often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with the addition of an acid, like formic acid or phosphoric acid, to control the ionization of the analyte. sielc.comsielc.com

In the analysis of related chlorinated benzoic acids and aminobenzoic acid isomers, gradient elution is frequently employed. helixchrom.com This involves changing the composition of the mobile phase during the analytical run to ensure the efficient elution of all compounds of interest. For instance, a method for separating benzoic acid derivatives might start with a higher proportion of aqueous phase and gradually increase the organic solvent concentration. thaiscience.info

For more complex separations, especially when dealing with isomers or compounds with very similar polarities, mixed-mode chromatography can be utilized. helixchrom.com These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing alternative selectivity. helixchrom.com

A typical HPLC method for a compound like this compound would be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure the reliability of the results. helixchrom.comchromatographyonline.com

Table 1: Illustrative HPLC Parameters for the Analysis of Chlorinated Aromatic Acids
ParameterConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid sielc.comsielc.com
Mobile Phase B Acetonitrile sielc.comsielc.com
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min sielc.com
Detection UV at 210-254 nm sielc.comshimadzu.com
Injection Volume 10-20 µL

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of polar compounds, offering advantages in terms of speed and reduced organic solvent consumption. chromatographytoday.com While specific applications for this compound are not widely documented, the analysis of structurally similar polar pesticides and aromatic compounds provides a strong basis for its potential application. teledynelabs.com

In SFC, supercritical carbon dioxide is used as the primary mobile phase, often with the addition of a polar modifier like methanol to elute polar analytes. chromatographytoday.com For compounds like this compound, which possess both polar (amino and carboxylic acid) and non-polar (dichlorophenyl) moieties, SFC can offer unique selectivity. The acidic nature of the CO2/methanol mobile phase can influence the retention of ionizable compounds. chromatographytoday.com

The choice of stationary phase is critical in SFC. Polar columns, such as those with ethylpyridine or other polar functional groups, are often employed for the separation of polar analytes. chromatographytoday.com The development of SFC methods for polar compounds often involves screening a variety of columns and modifiers to achieve the desired separation. shimadzu.com

Table 2: Potential SFC Parameters for the Analysis of this compound
ParameterConditionReference
Column Polar stationary phase (e.g., Ethylpyridine) chromatographytoday.com
Mobile Phase A Supercritical CO2 chromatographytoday.com
Mobile Phase B Methanol with 0.1% formic acid chromatographytoday.com
Gradient 5% B to 40% B over 10 minutes chromatographytoday.com
Back Pressure 150 bar chromatographytoday.com
Temperature 40 °C chromatographytoday.com
Detection UV or Mass Spectrometry teledynelabs.com

Multi-Dimensional Liquid Chromatography

For highly complex samples containing numerous structurally related compounds, one-dimensional chromatography may not provide sufficient resolution. In such cases, multi-dimensional liquid chromatography (MDLC or 2D-LC) offers significantly enhanced separation power. acs.org This technique involves coupling two or more chromatographic columns with different separation mechanisms.

While direct 2D-LC applications for this compound are not extensively reported, the analysis of complex mixtures of aromatic amines and herbicide metabolites demonstrates its potential. researchgate.netnih.gov A typical 2D-LC setup for a compound like this compound could involve a reversed-phase separation in the first dimension, followed by the transfer of specific fractions to a second dimension column with a different selectivity, such as a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) column. chromatographyonline.com This approach allows for the separation of co-eluting peaks from the first dimension, leading to a more accurate and comprehensive profile of the sample. chromatographyonline.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only quantification but also crucial structural information through fragmentation analysis.

Hyphenated Techniques (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the gold standard for the sensitive and selective analysis of compounds like this compound in complex matrices. oup.comnih.gov This hyphenated technique combines the separation power of HPLC with the detection specificity of MS.

For the analysis of related dichlorobenzoic acids and aminobenzoic acids, LC-tandem mass spectrometry (LC-MS/MS) is frequently used. nih.govnih.gov In this setup, the precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. shimadzu.com The fragmentation of dichlorobenzoic acids often involves the loss of the carboxylic acid group as CO2. nih.gov

Ionization Modes and Parameters for Enhanced Detection

Electrospray ionization (ESI) is the most common ionization technique for the analysis of polar compounds like this compound by LC-MS. nih.govelementlabsolutions.com This compound can be ionized in either positive or negative ion mode. In positive ion mode, the amino group is protonated to form [M+H]+. In negative ion mode, the carboxylic acid group is deprotonated to form [M-H]-. The choice of ionization mode depends on the specific analytical requirements and the nature of the sample matrix.

The efficiency of ionization and, consequently, the sensitivity of the analysis are highly dependent on the ESI source parameters. spectroscopyonline.comchromatographyonline.com These parameters are typically optimized to achieve the maximum signal for the analyte of interest.

Key ESI parameters that are optimized include:

Capillary Voltage: The voltage applied to the ESI needle, which influences the formation of charged droplets. spectroscopyonline.com

Nebulizing and Drying Gas Flows and Temperatures: These parameters affect the desolvation of the droplets and the release of ions into the gas phase. chromatographyonline.com

Mobile Phase pH: The pH of the mobile phase is crucial for promoting the ionization of the analyte. For aminobenzoic acids, acidic conditions favor positive ion formation, while basic conditions can enhance negative ion signals. nih.gov

The fragmentation pattern of the ionized molecule provides valuable structural information. For dichlorobenzoic acids, a characteristic fragmentation is the loss of carbon dioxide from the deprotonated molecule. nih.gov The study of the fragmentation of aminobenzoic acids reveals how the position of the amino group influences the fragmentation pathways. nih.gov

Table 3: Typical LC-MS/MS Parameters for Halogenated Benzoic Acids
ParameterSettingReference
Ionization Mode ESI Negative nih.gov
Precursor Ion [M-H]- m/z corresponding to C7H4Cl2NO2 nih.gov
Product Ions Dependent on fragmentation (e.g., loss of CO2) nih.gov
Capillary Voltage 3.0 - 4.5 kV spectroscopyonline.com
Drying Gas Temperature 300 - 350 °C spectroscopyonline.com
Nebulizer Pressure 30 - 50 psi spectroscopyonline.com

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio separation of mass spectrometry. chromatographyonline.comnih.gov This method is particularly valuable for the analysis of complex mixtures and the separation of isomers, which are often challenging to differentiate using mass spectrometry alone. nih.gov

In IM-MS, ions are introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the gas, causing them to separate based on their mobility. researchgate.net Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than ions with a more extended conformation. The time it takes for an ion to traverse the drift tube is known as its drift time, which is related to its rotationally averaged collision cross-section (CCS). The CCS is a key physical parameter that provides insight into the three-dimensional structure of the ion. researchgate.net

While specific IM-MS studies on this compound are not extensively documented in the available literature, the application of this technique to similar small molecules, such as aminobenzoic acid isomers, demonstrates its utility. For instance, differential mobility spectrometry (DMS), a type of ion mobility spectrometry, has been successfully used to separate protonated isomers of 4-aminobenzoic acid. nih.gov This indicates that IM-MS would be a highly effective tool for separating this compound from other isomers or impurities that may be present during its synthesis or in a formulated product. The combination of liquid chromatography, ion mobility spectrometry, and mass spectrometry (LC-IM-MS) would provide a high degree of specificity and confidence in the identification and characterization of this compound. chromatographyonline.comnih.gov

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. youtube.com This method is well-suited for the analysis of small molecules like amino acids and their derivatives, offering advantages such as high resolution, short analysis times, and minimal sample consumption. youtube.comcreative-proteomics.com

The analysis of this compound by CE would typically involve dissolving the sample in a buffer solution and placing it in a narrow fused-silica capillary. youtube.com When a high voltage is applied across the capillary, the negatively charged carboxylate group of the deprotonated this compound would migrate towards the anode. The separation of different components in a sample is achieved due to differences in their charge-to-size ratio.

To enhance detection sensitivity, especially with UV absorbance detectors, derivatization of the amino group is a common strategy. creative-proteomics.com However, for a compound like this compound, which contains a chromophoric aromatic ring, direct UV detection is feasible. horiba.com The choice of buffer pH is critical to ensure the analyte is in a charged state for effective electrophoretic separation. nih.gov Coupling CE with mass spectrometry (CE-MS) can provide even greater specificity and structural information for the unequivocal identification of the compound. creative-proteomics.com

Spectroscopic Characterization for Structural Confirmation (e.g., NMR, IR, Raman)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of organic molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide complementary information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be determined. rsc.org

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Note: These are predicted values based on analogous structures and may vary from experimental results.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
C1 (C-COOH)~130-135-Singlet
C2 (C-Cl)~132-137-Singlet
C3 (C-Cl)~128-133-Singlet
C4 (C-NH₂)~145-150-Singlet
C5~118-123~7.0-7.4Doublet
C6~115-120~6.7-7.1Doublet
COOH~165-170~10-13Broad Singlet
NH₂-~4.5-6.0Broad Singlet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carbonyl group, and the C-Cl and C-N bonds. researchgate.netnih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Amino GroupN-H Symmetric & Asymmetric Stretch3300-3500
Carbonyl GroupC=O Stretch1680-1710
Aromatic RingC=C Stretch1450-1600
C-N BondC-N Stretch1250-1350
C-Cl BondC-Cl Stretch600-800

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The Raman spectrum of this compound would provide further confirmation of the aromatic ring structure and the presence of the various functional groups. researchgate.netnih.govnih.gov

Interactive Data Table: Characteristic Raman Shifts for this compound

Functional Group/VibrationExpected Raman Shift (cm⁻¹)
Aromatic RingRing Breathing Mode
Aromatic RingC=C Stretch
Carbonyl GroupC=O Stretch
C-Cl BondC-Cl Symmetric Stretch

Environmental Dynamics and Biodegradation Studies

Environmental Release and Distribution Pathways of Chlorobenzoic Acids

Chlorobenzoic acids, including 4-amino-2,3-dichlorobenzoic acid (commonly known as chloramben), are primarily introduced into the environment through their application as herbicides in agricultural settings. orst.eduresearchgate.net Once applied to the soil, the distribution of these compounds is significantly influenced by soil type and composition.

Leaching is a major pathway for the dissipation of chloramben (B1668635) from the soil. orst.edu Its mobility is particularly pronounced in sandy soils, while soils with higher organic matter and clay content tend to exhibit increased adsorption and reduced leaching. orst.edunih.gov The persistence of chloramben in soil is considered moderate, with its herbicidal activity typically lasting for about 6 to 8 weeks. orst.edu The formulation of the herbicide also plays a role in its mobility, with salt formulations being more prone to leaching than ester formulations. nih.gov

In the aqueous environment, chloramben is readily degraded by sunlight. orst.edu While it has been detected in groundwater, its occurrence is infrequent. orst.edu The compound's tendency to leach is a key factor in its potential to contaminate water sources. herts.ac.uk

Environmental CompartmentKey Distribution and Transport ProcessesInfluencing Factors
SoilLeaching, Adsorption, Microbial Degradation, PhotodegradationSoil type (sandy vs. clay), Organic matter content, Moisture, pH, Sunlight exposure
WaterLeaching from soil, PhotodegradationSunlight intensity, Water pH
AirLow volatility, minimal atmospheric transportVapor pressure of the specific formulation

Microbial Degradation Mechanisms in Various Ecosystems

Microbial activity is a crucial factor in the breakdown of chlorobenzoic acids in the environment. While specific studies focusing exclusively on this compound are limited, research on related chlorinated benzoic acids provides insights into the potential microbial degradation pathways.

Numerous bacteria capable of degrading chlorinated aromatic compounds have been isolated from contaminated soil and water. For instance, various bacterial strains have been identified that can utilize chlorobenzoic acids as a sole source of carbon and energy. researchgate.net These microorganisms often possess specific enzymatic machinery to break down these recalcitrant compounds. While specific microorganisms that degrade this compound have not been extensively documented, it is likely that similar microbial populations, such as those from the genera Pseudomonas and Alcaligenes, which are known to degrade other chlorobenzoic acids, could be involved. nih.gov

The microbial degradation of chlorinated aromatic compounds typically involves two key steps: dechlorination and aromatic ring cleavage. The initial attack on the aromatic ring is often catalyzed by dioxygenase enzymes, which introduce two hydroxyl groups. nih.gov In the case of chlorobenzoic acids, this can lead to the formation of chlorocatechols. researchgate.net

Subsequent enzymatic reactions lead to the removal of chlorine atoms (dechlorination) and the opening of the aromatic ring (ring cleavage). The ortho-cleavage pathway is a common route for the degradation of catechols and chlorocatechols, leading to the formation of intermediates that can enter central metabolic pathways. researchgate.netresearchgate.net For some chlorobenzoic acids, hydrolytic dehalogenation, where a chlorine atom is replaced by a hydroxyl group, has also been observed as an initial step. nih.gov

Based on the degradation of similar compounds, the proposed pathway for this compound could involve initial deamination and/or dechlorination, followed by hydroxylation of the aromatic ring to form a dihydroxy intermediate. This intermediate would then be susceptible to ring cleavage by dioxygenases.

Degradation StepKey Enzyme ClassesPotential Intermediates
Initial AttackDioxygenases, MonooxygenasesAminodichlorocatechols, Dichlorohydroxybenzoic acids
DechlorinationDehalogenasesAminochlorocatechols, Hydroxybenzoic acids
Aromatic Ring CleavageDioxygenases (e.g., Catechol 1,2-dioxygenase)Muconic acid derivatives

Photodecomposition Processes in Environmental Matrices

Photodecomposition, or photolysis, is a significant abiotic degradation pathway for this compound, particularly in aqueous environments and on soil surfaces. orst.edu The rate and products of photodecomposition can be influenced by the environmental matrix.

In water, chloramben readily degrades when exposed to sunlight. orst.edu On soil surfaces, the presence of moisture can accelerate the photodegradation process. Laboratory studies have shown that the degradation of chloramben is faster on moist, active soil compared to dry or sterilized soil. This suggests that indirect photolysis, possibly involving reactive oxygen species generated in the presence of water and microbial activity, plays a role.

Several photodecomposition products of chloramben on soil surfaces have been tentatively identified, including:

3,5-dihydroxybenzoic acid

5-chlorosalicylic acid

2,5-dichlorobenzoic acid

Under certain conditions, reductive dechlorination has also been observed, leading to the formation of 3-amino-5-chlorobenzoic acid and 3-aminobenzoic acid. nih.gov

Bioavailability and Persistence in Environmental Compartments

The bioavailability of this compound, which refers to the fraction of the chemical that is available for uptake by organisms and for degradation, is closely linked to its adsorption and desorption characteristics in soil. omicsonline.org

Persistence: Chloramben is considered to be moderately persistent in the soil environment, with a typical activity period of 6 to 8 weeks. orst.edu Its persistence is influenced by soil properties; for example, it is expected to be more persistent in dry soils with high organic content and less persistent in moist, sandy soils where leaching is more pronounced. nih.gov

Bioavailability: The adsorption of chloramben to soil particles, particularly organic matter and clay, reduces its bioavailability. nih.govomicsonline.org In soils with high organic matter content, a significant portion of the applied herbicide can become bound to soil particles, making it less available for microbial degradation and plant uptake. nih.gov Desorption from these soil components is often slow, which can contribute to the long-term persistence of residues. nih.gov Soil pH also plays a role, with higher adsorption occurring at lower pH levels. nih.gov

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4-Amino-2,3-dichlorobenzoic acid, these calculations, often employing Density Functional Theory (DFT), can elucidate its electronic structure and reactivity.

By solving approximations of the Schrödinger equation, researchers can determine various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. An MEP map for this compound would visualize the regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species and for understanding its reaction mechanisms.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is illustrative of typical outputs from quantum chemical calculations and is not based on published experimental or computational results for this specific molecule.)

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.8 eVIndicates electron-accepting capacity
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures the molecule's overall polarity

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is central to drug discovery and design, as it helps to understand and predict the binding affinity and mode of interaction between a potential drug candidate and its biological target.

In a typical docking simulation, the three-dimensional structure of both the ligand and the receptor are used. The algorithm then samples a vast number of possible binding poses, calculating a "docking score" for each, which estimates the binding energy. A lower docking score generally indicates a more favorable binding interaction.

For this compound, molecular docking could be employed to screen its potential as an inhibitor for various enzymes or as a ligand for different receptors. The simulations would reveal detailed intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the amino and carboxylic acid groups of the ligand and the amino acid residues in the receptor's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Prediction of Biological Activities (e.g., Antimicrobial Potential)

In a QSAR study, a set of molecules with known biological activities (e.g., antimicrobial efficacy) would be used to build a predictive model. While specific QSAR models for the antimicrobial potential of this compound derivatives have not been published, the methodology would involve calculating a range of molecular descriptors for each compound in the series. These descriptors are then correlated with the observed activity using statistical methods to generate a QSAR equation. This equation can then be used to predict the activity of new, untested compounds, including this compound.

Identification of Molecular Descriptors Governing Activity

A key outcome of QSAR modeling is the identification of the most important molecular descriptors that influence the biological activity. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment). By understanding which properties are critical for activity, chemists can rationally design new molecules with enhanced potency. For instance, a QSAR model might reveal that a specific range of lipophilicity (often represented by the descriptor logP) is crucial for the antimicrobial activity of this class of compounds.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSTR Studies

Descriptor TypeExample DescriptorInformation Provided
ConstitutionalMolecular Weight (MW)Size of the molecule
TopologicalWiener IndexBranching of the molecular skeleton
GeometricPolar Surface Area (PSA)A measure of a molecule's polarity
ElectronicLogPLipophilicity/hydrophobicity

Quantitative Structure-Toxicity Relationship (QSTR) Analysis

Similar to QSAR, QSTR analysis is a computational approach used to predict the toxicity of chemical substances based on their molecular structure. These models are crucial for early-stage hazard assessment of new chemicals, reducing the need for extensive animal testing.

A QSTR model for a class of compounds including this compound would be developed by correlating molecular descriptors with experimental toxicity data (e.g., LC50 values from aquatic toxicity tests). The resulting model could then be used to estimate the potential toxicity of this compound, flagging it for further experimental investigation if necessary.

Emerging Research Areas and Future Perspectives

Design of Novel Pharmaceutical Leads and Agrochemicals Based on Structural Analogs

The quest for new therapeutic agents and more effective agricultural products is a significant driver of research into compounds like 4-Amino-2,3-dichlorobenzoic acid. Its structural framework offers a versatile starting point for the design of new molecules with potential biological activity.

In the realm of pharmaceuticals, the core structure of aminobenzoic acids is a well-established pharmacophore. For instance, derivatives of aminobenzoic acids have been extensively studied for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. researchgate.net The strategic placement of chlorine atoms on the benzene (B151609) ring of this compound can influence its lipophilicity and electronic properties, which are critical for its interaction with biological targets. Future research is anticipated to focus on synthesizing and screening libraries of analogs of this compound to identify novel pharmaceutical leads. By modifying the amino and carboxyl groups or by introducing different substituents on the aromatic ring, medicinal chemists can fine-tune the compound's properties to optimize its efficacy and selectivity for specific biological targets.

In the agrochemical sector, chlorinated benzoic acid derivatives have a history of use as herbicides. nih.gov For example, derivatives of 3,4-dichlorobenzoic acid have demonstrated phytotoxic activity. nih.gov The structural features of this compound suggest that its analogs could be explored for the development of new herbicides or plant growth regulators. Research in this area would likely involve the synthesis of various derivatives and their evaluation for herbicidal efficacy against a range of weed species, as well as assessing their environmental safety profile.

Bioremediation Strategies Utilizing Amino-Dichlorobenzoic Acid Degraders

The presence of chlorinated aromatic compounds in the environment, often as byproducts of industrial processes or from the degradation of pesticides, is a significant concern. Bioremediation, which utilizes microorganisms to break down these pollutants, offers a promising and environmentally friendly solution.

Research has identified several bacterial strains capable of degrading chlorinated aromatic compounds, including chlorobenzoic acids and chloroanilines. nih.gov Genera such as Pseudomonas, Alcaligenes, and Corynebacterium have been shown to metabolize various chlorinated benzoic acids. researchgate.netresearchgate.net The degradation pathways often involve initial attack by dioxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to the formation of chlorocatechols. nih.gov These intermediates are then further broken down through ring cleavage and subsequent metabolic pathways. For example, the degradation of 2,4-dichlorobenzoic acid by Corynebacterium sepedonicum has been described to proceed via 4-hydroxybenzoate. researchgate.net

While specific studies on the bioremediation of this compound are not yet prevalent, the existing knowledge on the degradation of related compounds provides a strong foundation for future research. Scientists can prospect for and isolate microorganisms from contaminated sites that are capable of using this compound as a source of carbon and energy. Once identified, these "amino-dichlorobenzoic acid degraders" could be utilized in bioremediation strategies for contaminated soil and water. Future work will likely focus on identifying the specific enzymes and genetic pathways involved in the degradation of this compound, which could pave the way for the development of enhanced bioremediation technologies, such as genetically engineered microorganisms with improved degradation capabilities.

Microorganism GenusRelated Compounds DegradedPotential for this compound Degradation
PseudomonasChloroanilines, 3-chloroaniline, 4-chloroanilineHigh
Alcaligenes3,4-dichloroanilineHigh
Corynebacterium2,4-dichlorobenzoic acidHigh
RhodococcusPolychlorinated biphenyls (PCBs)Moderate
Burkholderia4-chloro-2-aminophenolHigh

Advanced Materials Science Applications and Integration

The functional groups present in this compound make it an interesting candidate for the synthesis of advanced materials with tailored properties. The amino and carboxylic acid groups provide reactive sites for polymerization reactions, allowing for the incorporation of this building block into larger macromolecular structures.

One promising area of research is the development of high-performance polymers. For instance, aromatic diamines and dicarboxylic acids are key monomers in the production of polyamides and polyimides, which are known for their excellent thermal stability and mechanical strength. A related compound, 3-amino-4-hydroxybenzoic acid, has been used to synthesize thermotropic polybenzoxazoles, which exhibit high thermal resistance. researchgate.net Similarly, this compound could serve as a monomer for the synthesis of novel polymers. The presence of chlorine atoms in the polymer backbone could impart desirable properties such as flame retardancy and reduced moisture absorption.

Furthermore, the amino group can be modified to introduce other functionalities, opening up possibilities for the creation of functional materials. For example, the compound could be integrated into metal-organic frameworks (MOFs) or other porous materials, where the functional groups could play a role in gas sorption, catalysis, or sensing applications. Future research in this domain will likely explore the synthesis and characterization of polymers and materials derived from this compound, with a focus on understanding how its unique structure translates into macroscopic material properties.

Methodological Advancements in Synthesis and Analysis for Related Compounds

Efficient and precise methods for the synthesis and analysis of chemical compounds are crucial for both fundamental research and industrial applications. Ongoing advancements in these areas are directly applicable to this compound and its derivatives.

In terms of synthesis, researchers are continuously seeking more efficient, selective, and environmentally friendly methods. For related chlorinated aminobenzoic acids, synthetic routes often involve the reduction of a nitro group and halogenation. For example, the synthesis of 4-amino-2-chlorobenzoic acid can be achieved through the catalytic hydrogenation of 2-chloro-4-nitrobenzoic acid. Other methods for synthesizing related dichlorobenzoic acids include diazotization followed by the Myerwine reaction and subsequent oxidation, or through Grignard reactions with carbon dioxide. chemicalbook.com Future research will likely focus on developing novel catalytic systems and reaction conditions to improve the yield and purity of this compound and its analogs, while minimizing the generation of hazardous waste.

For the analysis of this compound and related compounds, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques. These methods allow for the separation, identification, and quantification of the target compound and its metabolites or degradation products in complex mixtures. Advancements in chromatographic columns and mass spectrometry detectors are leading to improved sensitivity and resolution. Future methodological developments will likely focus on creating faster and more robust analytical methods, including the development of specific antibodies for immunoassays or novel sensor technologies for real-time monitoring of this compound in various matrices.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Amino-2,3-dichlorobenzoic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of halogenated benzoic acid derivatives often involves condensation reactions. A validated approach includes refluxing precursors in polar solvents (e.g., absolute ethanol) with acid catalysts like glacial acetic acid, followed by solvent evaporation and filtration . For optimization:

  • Solvent Selection: Test ethanol, methanol, or DMF to assess reaction efficiency.
  • Catalyst Ratio: Vary glacial acetic acid concentration (e.g., 3–10 drops per 0.001 mol substrate) to enhance yield.
  • Reflux Duration: Monitor reaction progress via TLC at intervals (2–6 hours) to determine optimal time.
    Post-synthesis, purify via recrystallization using ethanol/water mixtures to remove unreacted aldehydes or byproducts.

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:
Combine multiple spectroscopic methods:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR to confirm aromatic proton environments and substituent positions (e.g., distinguishing Cl and NH2_2 groups) .
  • IR Spectroscopy: Identify characteristic peaks for carboxylic acid (1700–1720 cm1^{-1}), amine (3300–3500 cm1^{-1}), and C-Cl bonds (550–850 cm1^{-1}).
  • Mass Spectrometry: Use high-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
    Cross-reference with PubChem or spectral databases for validation .

Advanced: How can conflicting literature data on melting points or bioactivity be systematically resolved?

Answer:
Discrepancies often arise from purity differences or measurement protocols. To address this:

  • Purity Assessment: Use HPLC (>98% purity threshold) and elemental analysis to confirm sample integrity .
  • Standardized Protocols: Replicate melting point measurements using differential scanning calorimetry (DSC) under controlled heating rates.
  • Bioactivity Validation: Compare in vitro assays (e.g., enzyme inhibition) across studies, ensuring identical buffer conditions and cell lines. For in vivo toxicity, standardize dosage and animal models (e.g., Fischer 344 rats) .

Advanced: What strategies minimize nephrotoxicity in studies involving halogenated aminophenol analogs?

Answer:
For halogenated derivatives like 4-Amino-2,6-dichlorophenol, nephrotoxicity mitigation includes:

  • Protective Agents: Co-administer antioxidants (e.g., ascorbic acid) or enzyme inhibitors (e.g., aminooxyacetic acid) to reduce reactive metabolite formation .
  • Dose Optimization: Conduct pharmacokinetic studies to establish safe thresholds.
  • In Silico Modeling: Predict toxicity using QSAR models based on substituent electronegativity and metabolic pathways.

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

  • Temperature: Store at 0–6°C in airtight containers to prevent degradation .
  • Moisture Control: Use desiccants (e.g., silica gel) in storage vials.
  • Light Sensitivity: Protect from UV exposure by using amber glassware.
    Periodically assess stability via HPLC to detect decomposition products.

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

  • Substituent Variation: Synthesize analogs with modified halogen positions (e.g., 2,5-dichloro vs. 3,4-dichloro) or functional groups (e.g., sulfonic acid instead of carboxylic acid) .
  • Bioassay Selection: Test antimicrobial activity via MIC assays or cytotoxicity using MTT tests on cancer cell lines.
  • Computational Analysis: Perform molecular docking to predict binding affinity to target proteins (e.g., dihydrofolate reductase).
  • Data Correlation: Use multivariate analysis to link structural features (e.g., logP, polar surface area) with bioactivity .

Basic: What solvents are suitable for recrystallizing this compound?

Answer:

  • Ethanol-Water Mixtures: Ideal due to moderate polarity and high solubility at elevated temperatures.
  • Acetic Acid: Effective for removing basic impurities but may require post-crystallization washing.
  • Dimethyl Sulfoxide (DMSO): Use sparingly for highly insoluble derivatives, followed by gradual water addition.

Advanced: How to resolve overlapping signals in NMR spectra of polychlorinated benzoic acids?

Answer:

  • Deuterated Solvents: Use DMSO-d6_6 or CDCl3_3 to sharpen peaks.
  • 2D NMR Techniques: Employ COSY or HSQC to assign coupled protons and carbons .
  • Variable Temperature NMR: Reduce signal broadening caused by hydrogen bonding at higher temperatures.

Advanced: What in vitro models are appropriate for studying the hepatotoxic potential of this compound?

Answer:

  • Primary Hepatocytes: Isolate from rats or humans to assess metabolic activation.
  • HepG2 Cell Line: Monitor cytotoxicity via LDH release and glutathione depletion.
  • Microsomal Incubations: Identify reactive metabolites using LC-MS/MS .

Basic: How to validate the purity of this compound for regulatory compliance?

Answer:

  • Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm).
  • Reference Standards: Compare retention times with certified materials (e.g., CAS 51-36-5 for related dichlorobenzoic acids) .
  • Elemental Analysis: Confirm C, H, N, and Cl content within ±0.4% of theoretical values.

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